Methyl 2-(3,6-dioxopiperazin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

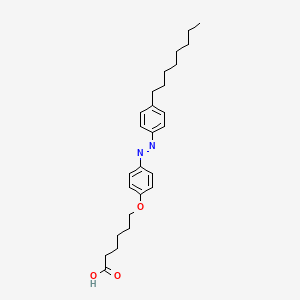

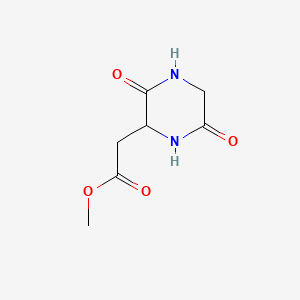

“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is a heterocyclic organic compound. It is also known as “Methyl (3-oxopiperazin-2-yl)acetate” and has the empirical formula C10H11ClO2 . The molecular weight of this compound is 198.65 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(NCCN1)C1CC(OC)=O . The InChI representation of the molecule is 1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11) .

Scientific Research Applications

Synthesis of Diazabicyclo Octanes

Methyl 2-(3,6-dioxopiperazin-2-yl)acetate has been used in the synthesis of diazabicyclo octanes, with studies highlighting the process of deprotonation and subsequent trapping leading to bicyclic mixed acetal formation (Holl et al., 2008).

Formation of Novel Annelated 2-Oxopiperazines

This compound reacts with N-arylmaleimides to form previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazine-9-carboxylates, highlighting its role in synthesizing new heterocyclic systems (Svetlana et al., 2015).

Dieckmann Cyclization of Propionic Acid Esters

In the context of Dieckmann cyclization, methyl 2-(3,6-dioxopiperazin-2-yl)propionate has been used to trap primary Dieckmann cyclization products, contributing to the understanding of lithium chelate formation in cyclization processes (Geiger et al., 2005).

Synthesis of Spirocyclic 2,6-Dioxopiperazine Derivatives

This compound has been employed in the synthesis of spirocyclic 2,6-dioxopiperazines, a process involving H2SO4-promoted cyano hydration, base-mediated cyclization, and N-alkylation (González-Vera et al., 2005).

Cyclization Reactions with Anthranilates

It has been used in cyclization reactions with anthranilates to produce various heterocyclic derivatives, indicating its versatility in synthesizing different chemical structures (Shikhaliev et al., 2008).

Preparation of Dioxopiperazine Derivatives

The compound was involved in preparing dioxopiperazine derivatives, which are important in understanding the characteristics of these substances (Jansa et al., 2006).

Safety and Hazards

“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

methyl 2-(3,6-dioxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJRVMKCXNKPKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.